molecular formula C26H20FN3O2 B054906 Coelenterazine f CAS No. 123437-16-1

Coelenterazine f

Cat. No. B054906
CAS RN: 123437-16-1
M. Wt: 425.5 g/mol
InChI Key: VEADHSBKGZIWMA-UHFFFAOYSA-N
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Description

Coelenterazine f is a variant of Coelenterazine, a luciferin molecule that emits light after reacting with oxygen . It is found in many aquatic organisms across eight phyla . Coelenterazine f has almost 20 times higher luminescence intensity and an emission maximum which is 8 nm longer than native coelenterazine .


Synthesis Analysis

Coelenterazine f and its derivatives have been synthesized to diversify the toolbox of bioluminescent substrates . Some of these derivatives display excellent bioluminescence signals both in vitro and in vivo .


Molecular Structure Analysis

The molecular formula of Coelenterazine f is C26H20FN3O2 . It is a modified tripeptide produced from one phenylalanine and two tyrosine residues .


Chemical Reactions Analysis

The chemiluminescent reaction of a fluorinated Coelenterazine analog has been studied using experimental and theoretical approaches . The reaction is more efficient under basic conditions than under acidic ones .


Physical And Chemical Properties Analysis

Coelenterazine f is a solid compound . It has almost 20 times higher luminescence intensity and an emission maximum which is 8 nm longer than native coelenterazine .

Scientific Research Applications

Mechanism of Action

Target of Action

Coelenterazine f, a derivative of Coelenterazine, is a luminophore found in many aquatic organisms . It serves as the substrate for several luciferases, including Renilla reniformis luciferase (Rluc), Gaussia luciferase (Gluc), and photoproteins like aequorin and obelin . These proteins are the primary targets of Coelenterazine f .

Mode of Action

The mode of action of Coelenterazine f involves its oxidation by the target luciferases in the presence of molecular oxygen . This oxidation process results in the production of high-energy intermediate products and the emission of blue light with a wavelength ranging from 450 to 480 nm . This bioluminescence reaction is initiated by the binding of calcium ions to the EF-hand Ca2±binding loops on the surface of a protein molecule, causing small conformational changes within the internal cavity of the protein .

Biochemical Pathways

The biochemical pathways affected by Coelenterazine f are primarily related to bioluminescence. The compound plays a crucial role in the generation of bioluminescent signals in various marine organisms . The bioluminescence reaction of Coelenterazine f is used in various biological research areas, confirming its role as a powerful analytical tool .

Result of Action

The result of the action of Coelenterazine f is the emission of bioluminescence. This bioluminescence is used in various applications, including the detection of calcium ion levels in living cells or tissues, chemiluminescent detection of superoxide and peroxynitrite anions (reactive oxygen species, ROS), gene reporter gene detection, in vivo animal detection, ELISA, and bioluminescent resonance energy transfer (BRET) for protein interaction research, and high-throughput screening (HTS) for drug discovery .

Action Environment

The action of Coelenterazine f is influenced by environmental factors. For instance, it is unstable when exposed to air, moisture, or any oxidizing agent . It’s recommended to store Coelenterazine f in a completely freeze-dried state under inert gas, sealed, and kept in the dark at -20°C or -70°C for long-term storage . Even a small amount of air in the tube can slowly oxidize Coelenterazine f over time, potentially affecting its activity .

Safety and Hazards

The safety data sheet for Coelenterazine f can be found online , which provides detailed information about its safety and hazards.

properties

IUPAC Name

8-benzyl-2-[(4-fluorophenyl)methyl]-6-(4-hydroxyphenyl)imidazo[1,2-a]pyrazin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20FN3O2/c27-20-10-6-18(7-11-20)15-23-26(32)30-16-24(19-8-12-21(31)13-9-19)28-22(25(30)29-23)14-17-4-2-1-3-5-17/h1-13,16,31-32H,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEMQQZHHXCOKGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC(=CN3C2=NC(=C3O)CC4=CC=C(C=C4)F)C5=CC=C(C=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376388
Record name Coelenterazine f
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Coelenterazine f

CAS RN

123437-16-1
Record name Coelenterazine f
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What organisms are known to utilize Coelenterazine f for bioluminescence, and are there any specific characteristics of this molecule that make it suitable for this purpose?

A1: [] Coelenterazine f is a known bioluminescent substrate for Aequorea macrodactyla, a common jellyfish species found in the East China Sea. While the provided abstract doesn't delve into the specific characteristics of Coelenterazine f that make it suitable for bioluminescence, it does highlight its role in this process within the jellyfish species. Further research would be needed to explore the structural features and mechanisms that enable Coelenterazine f to participate in bioluminescent reactions.

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